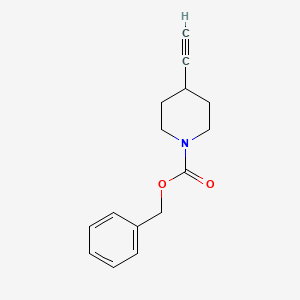

1-(3-Bromobenzenesulfonyl)-3,3-difluoropyrrolidine

Übersicht

Beschreibung

3-Bromobenzenesulfonyl chloride is an aryl sulfonyl chloride derivative . It has a molecular formula of C6H4BrClO2S and a molecular weight of 255.52 g/mol .

Synthesis Analysis

3-Bromobenzenesulfonyl chloride participates in the synthesis of N-sulfonylanthranilic acid derivatives and potent P1′ benzenesulfonyl azacyclic urea human immunodeficiency virus (HIV) protease inhibitors . It is also used in the preparation of various compounds .Molecular Structure Analysis

The molecular structure of 3-Bromobenzenesulfonyl chloride can be represented by the SMILES stringClS(=O)(=O)c1cccc(Br)c1 . Physical And Chemical Properties Analysis

3-Bromobenzenesulfonyl chloride is a crystalline solid with a beige color . It has a density of 1.773 g/mL at 25 °C, a boiling point of 90-91 °C/0.5 mmHg, and a melting point of 30-33 °C .Wissenschaftliche Forschungsanwendungen

Molecular Co-crystals and Lamellar Layers : A study by Hamann et al. (2002) investigated the formation of molecular co-crystals using compounds similar to 1-(3-Bromobenzenesulfonyl)-3,3-difluoropyrrolidine. These co-crystals showed lamellar layers with specific interlayer regions hosting halogen atoms, suggesting potential applications in material science and supramolecular chemistry (Hamann et al., 2002).

Antagonistic Properties in Drug Development : Cheng De-ju (2015) explored the use of related compounds in drug development, particularly as antagonists in the prevention of human HIV-1 infection. This highlights the potential pharmaceutical applications of such compounds in targeting specific diseases (Cheng De-ju, 2015).

Synthesis and Structural Characterization : The work of Padwa et al. (1999) on the synthesis and structural characterization of similar compounds revealed insights into their chemical properties and potential applications in synthetic chemistry (Padwa et al., 1999).

Halogen-Specific Recognition Patterns : Research by Thalladi et al. (1998) on crystalline fluorobenzenes demonstrated the importance of halogen-specific recognition patterns, which can be relevant to the study and application of 1-(3-Bromobenzenesulfonyl)-3,3-difluoropyrrolidine (Thalladi et al., 1998).

Potential in Organic Chemistry and Catalysis : The paper by Skhiri et al. (2015) on Pd-catalysed arylation using similar compounds suggests potential applications in organic chemistry and catalysis (Skhiri et al., 2015).

Electrochemical Applications : A study by Horio et al. (1996) on the electrochemical fluorination of aromatic compounds indicates potential applications in electrochemistry and industrial processes (Horio et al., 1996).

Crystal Structure and Molecular Conformation : Banerjee et al. (2002) examined the crystal structure and molecular conformation of a solvated compound related to 1-(3-Bromobenzenesulfonyl)-3,3-difluoropyrrolidine, providing insights into its physical and chemical properties (Banerjee et al., 2002).

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that sulfonyl chloride derivatives, such as 3-bromobenzenesulfonyl chloride, participate in the synthesis of n-sulfonylanthranilic acid derivatives and potent P1′ benzenesulfonyl azacyclic urea human immunodeficiency virus (HIV) protease inhibitors . These targets play crucial roles in the biochemical pathways they are involved in.

Mode of Action

Sulfonyl chloride derivatives are known to react with hydroxyl groups to form sulfonate esters . This reaction could potentially alter the function of the target molecules, leading to changes in their activity.

Biochemical Pathways

Given its potential role in the synthesis of hiv protease inhibitors , it may be involved in the inhibition of the HIV-1 protease, an enzyme essential for the life-cycle of HIV.

Result of Action

If it is involved in the synthesis of hiv protease inhibitors , its action could potentially lead to the inhibition of HIV replication.

Eigenschaften

IUPAC Name |

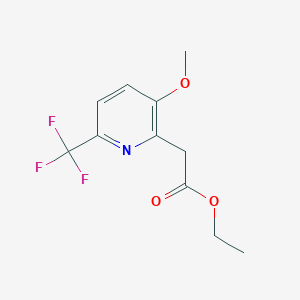

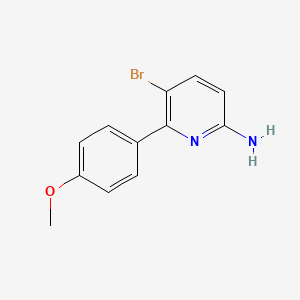

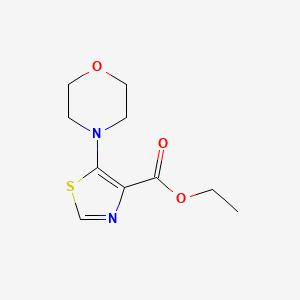

1-(3-bromophenyl)sulfonyl-3,3-difluoropyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF2NO2S/c11-8-2-1-3-9(6-8)17(15,16)14-5-4-10(12,13)7-14/h1-3,6H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGSQDTSJCAAWAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)S(=O)(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(3-Bromo-5-fluorophenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1412807.png)